N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide is a benzoxazepine derivative characterized by a fused benzodiazepine-like core structure with a 1,4-oxazepine ring. The compound features an isopentyl (3-methylbutyl) chain at position 5, 3,3-dimethyl substitution on the tetrahydro ring, and a 4-oxo group. The 7-position of the benzoxazepine is substituted with a 2-methylbenzamide moiety. The structural complexity of this compound suggests tailored pharmacokinetic properties, including lipophilicity and metabolic stability, influenced by its isopentyl and aromatic substituents .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-16(2)12-13-26-20-14-18(25-22(27)19-9-7-6-8-17(19)3)10-11-21(20)29-15-24(4,5)23(26)28/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBLMIYSNTURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide is a synthetic organic compound belonging to the oxazepine class. Its unique structural features contribute to a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Oxazepine Ring : A seven-membered heterocyclic ring that contributes to its pharmacological properties.
- Isopentyl and Dimethyl Substituents : These groups enhance lipophilicity and may influence interaction with biological targets.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Activity
- Exhibits significant activity against various bacterial strains.
- Potential applications in treating infections caused by resistant bacteria.
-
Anticancer Properties
- Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Mechanisms may involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects
- Reduces inflammation markers in vitro and in vivo.
- Potential for use in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus with MIC values indicating strong activity. |
| Study 2 | Showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Study 3 | In vivo models indicated reduced edema in paw inflammation models compared to control groups. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis focuses on structural analogs and their inferred pharmacological or physicochemical differences.
Key Structural Analogs
| Compound Name | Substituent at Benzamide Position | Alkyl Chain at Position 5 | Notable Functional Groups |
|---|---|---|---|
| Target Compound | 2-methyl | Isopentyl (3-methylbutyl) | 4-oxo, 3,3-dimethyl |
| N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide | 4-(trifluoromethyl) | Isobutyl (2-methylpropyl) | 4-oxo, 3,3-dimethyl, CF3 |
Comparative Analysis
Alkyl Chain Influence (Isopentyl vs. Isobutyl): The isopentyl group in the target compound introduces a longer, bulkier alkyl chain compared to the isobutyl group in the analog . Isobutyl’s shorter chain may improve metabolic stability by reducing oxidative degradation pathways (e.g., cytochrome P450-mediated oxidation).
Benzamide Substitution (2-methyl vs. 4-Trifluoromethyl): The 2-methyl group in the target compound is electron-donating, which may stabilize the aromatic ring against electrophilic attack. The trifluoromethyl group is known to improve metabolic stability and bioavailability in drug design, suggesting the analog may exhibit a longer half-life than the target compound.
Impact of the 4-Oxo and 3,3-Dimethyl Groups:
- Both compounds retain the 4-oxo and 3,3-dimethyl groups on the benzoxazepine core, which are critical for maintaining the planar conformation of the heterocyclic ring. These groups likely contribute to hydrogen bonding with biological targets and rigidity, reducing entropic penalties during binding.
Hypothesized Pharmacological Differences
- Target Compound: The 2-methylbenzamide and isopentyl substituents may favor CNS penetration due to moderate lipophilicity, making it a candidate for neurological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
